KDU731
Descripción
Propiedades
Número CAS |
1610610-35-9 |
|---|---|
Fórmula molecular |
C23H17N5O2 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
3-(4-carbamoylphenyl)-N-(4-cyanophenyl)-N-methylpyrazolo[1,5-a]pyridine-5-carboxamide |
InChI |
InChI=1S/C23H17N5O2/c1-27(19-8-2-15(13-24)3-9-19)23(30)18-10-11-28-21(12-18)20(14-26-28)16-4-6-17(7-5-16)22(25)29/h2-12,14H,1H3,(H2,25,29) |
Clave InChI |
RQRAIWVNBUQEFG-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KDU731 on Cryptosporidium
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the molecular mechanism, quantitative efficacy, and experimental validation of KDU731, a potent inhibitor of Cryptosporidium, the protozoan parasite responsible for the diarrheal disease cryptosporidiosis.
Core Mechanism of Action: Inhibition of Phosphatidylinositol-4-OH Kinase (PI(4)K)
This compound is a pyrazolopyridine compound identified as a highly selective and potent inhibitor of Cryptosporidium parvum and Cryptosporidium hominis[1][2]. The primary molecular target of this compound is the lipid kinase, phosphatidylinositol-4-OH kinase (PI(4)K)[1][3][4][5].
Role of PI(4)K in Cryptosporidium : PI(4)K enzymes are crucial for cellular function, playing a key role in the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol-4-phosphate (B1241899) (PI4P). This phosphoinositide is essential for maintaining the structural integrity of the Golgi apparatus, regulating vesicular trafficking, and signaling pathways. In apicomplexan parasites, PI(4)K is vital for parasite development and viability. The genomes of both C. parvum and C. hominis encode for PI(4)K, with the catalytic domain of the C. parvum enzyme (CpPI(4)K) showing significant amino acid sequence similarity to that of other apicomplexans like Plasmodium falciparum[1].
ATP-Competitive Inhibition: this compound functions as an ATP-competitive inhibitor of CpPI(4)K[1][3][4]. Mechanistic studies have demonstrated that in the presence of this compound, the Michaelis constant (Km) for ATP increases, which is a characteristic feature of competitive inhibition[1]. The compound binds to the ATP-binding pocket of the enzyme, preventing the binding of ATP and subsequent phosphorylation of its lipid substrate. This direct inhibition of CpPI(4)K enzymatic activity is strongly correlated with the anti-cryptosporidial activity observed in cellular assays[1].
Quantitative Data on Efficacy and Selectivity
This compound demonstrates potent activity against Cryptosporidium at nanomolar concentrations while maintaining a favorable safety profile against mammalian cells.
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Species/Cell Line | Value | Reference |
|---|---|---|---|
| IC50 (Enzyme Inhibition) | C. parvum PI(4)K | 25 nM | [6] |
| EC50 (Parasite Growth) | C. parvum | 0.1 µM (100 nM) | [1] |
| EC50 (Parasite Growth) | C. hominis | Comparable to C. parvum | [1] |
| IC90 (Parasite Growth) | C. parvum | 146 ± 2.92 nM | [7] |
| CC50 (Cytotoxicity) | Human HepG2 cells | 15.6 µM | [1] |
| Selectivity Index | (CC50 HepG2) / (EC50C. parvum) | >100 |[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|
| Immunocompromised IFN-γ KO Mice | 10 mg/kg, oral, daily for 7 days | Potent reduction in oocyst shedding | [1][6] |
| Neonatal Calves (Clinical Model) | 5 mg/kg, oral, every 12 hours for 7 days | Rapid resolution of diarrhea and dehydration; significant reduction in oocyst shedding |[1][6] |
Experimental Protocols
The following section details the key methodologies used to characterize the mechanism and efficacy of this compound.
3.1. Recombinant CpPI(4)K Expression and Enzymatic Assay
-
Protein Expression: The gene encoding C. parvum PI(4)K (cgd8_4500) was expressed in insect cells using a Baculovirus expression system. The recombinant enzyme was then purified for use in biochemical assays[1].
-
Kinase Activity Assay: The enzymatic activity of purified CpPI(4)K was measured using a radiometric assay. The reaction mixture typically contained the purified enzyme, phosphatidylinositol substrate, and radiolabeled [γ-³³P]ATP. The reaction was allowed to proceed at room temperature and then quenched. The resulting radiolabeled PI4P was extracted and quantified using a scintillation counter.
-
Inhibition (IC50) Determination: To determine the IC50, the assay was performed in the presence of serial dilutions of this compound. The percentage of inhibition was calculated relative to a DMSO control, and the IC50 value was determined by fitting the data to a dose-response curve[1].
-
Mechanism of Inhibition Study: To confirm ATP-competitive inhibition, kinase activity was measured at a fixed concentration of this compound while varying the concentration of ATP. The resulting data were plotted on a Michaelis-Menten graph, which showed an increase in the apparent Km for ATP with no significant change in Vmax[1].
3.2. In Vitro Parasite Growth Inhibition Assay
-
Cell Culture and Infection: Human ileocecal adenocarcinoma (HCT-8) cells were cultured in 96-well plates. C. parvum oocysts were excysted to release sporozoites, which were then used to infect the HCT-8 cell monolayers[8].
-
Compound Treatment: Immediately after infection, the cells were treated with various concentrations of this compound or a vehicle control (DMSO).
-
Quantification of Parasite Growth (EC50): After a set incubation period (e.g., 48 hours), parasite growth was quantified. One common method involves using transgenic C. parvum expressing a reporter enzyme like NanoLuc luciferase (Nluc). The cells are lysed, and the luciferase activity is measured, which correlates directly with the parasite load. The EC50 value was then calculated from the dose-response curve[1]. Alternatively, parasite growth can be quantified via qPCR or fluorescence microscopy[7][9].
3.3. Mammalian Cell Cytotoxicity Assay (CC50)
-
Cell Culture and Treatment: Human liver carcinoma cells (HepG2) were seeded in 96-well plates and treated with serial dilutions of this compound for a specified duration (e.g., 72 hours)[1].
-
Viability Measurement: Cell viability was assessed using a standard method such as the resazurin (B115843) reduction assay (alamarBlue) or MTS assay. The fluorescence or absorbance is proportional to the number of viable cells.
-
CC50 Determination: The half-maximal cytotoxic concentration (CC50) was calculated by plotting the percentage of cell viability against the drug concentration[1].
3.4. In Vivo Efficacy Models
-
Immunocompromised Mouse Model: Interferon-gamma knockout (IFN-γ KO) mice, which are susceptible to chronic Cryptosporidium infection, were infected with transgenic C. parvum oocysts. Treatment with this compound (e.g., 10 mg/kg, orally) was initiated after the infection was established. The parasite burden was monitored by measuring luciferase activity from fecal samples or by quantifying oocyst shedding via qPCR[1][6].
-
Neonatal Calf Model: Neonatal calves were challenged with a high dose of C. parvum oocysts. Upon the onset of severe diarrhea and oocyst shedding, oral treatment with this compound (e.g., 5 mg/kg, every 12 hours) was initiated. Efficacy was evaluated by monitoring clinical signs (fecal consistency, dehydration) and quantifying oocyst shedding in fecal samples by qPCR[1].
Conclusion
This compound represents a significant advancement in the search for a safe and effective treatment for cryptosporidiosis. Its mechanism of action is well-defined, involving the potent and selective ATP-competitive inhibition of Cryptosporidium PI(4)K, a kinase essential for parasite viability. The compound exhibits excellent in vitro activity against the major human-infecting species of Cryptosporidium and has demonstrated profound efficacy in both mouse and large animal models of the disease[1][10]. The high selectivity index of this compound underscores its potential as a therapeutic agent with a wide safety margin, a critical requirement for treating vulnerable populations such as infants and immunocompromised individuals[1]. While this compound itself was not further developed due to safety considerations, it validated PI(4)K as a key drug target, paving the way for next-generation inhibitors like EDI048[11].
References
- 1. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 4. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Cryptosporidium PI(4)K inhibitor EDI048 is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
KDU731: A Novel Pyrazolopyridine Inhibitor for the Treatment of Cryptosporidiosis
A Technical Guide on the Efficacy and Mechanism of Action of KDU731 against Cryptosporidium parvum and Cryptosporidium hominis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasites Cryptosporidium parvum and Cryptosporidium hominis, poses a significant threat to global public health, particularly affecting young children and immunocompromised individuals.[1][2] The limitations of the current standard of care, nitazoxanide (B1678950), underscore the urgent need for novel, more effective therapeutics.[3] This document provides a comprehensive technical overview of this compound, a potent pyrazolopyridine analog, detailing its inhibitory effects on C. parvum and C. hominis. We present quantitative data on its efficacy, in-depth experimental protocols for its evaluation, and visualizations of its mechanism of action and the drug discovery workflow that led to its identification.
Introduction
Cryptosporidium is a leading cause of pediatric diarrhea worldwide, and infections can be life-threatening in individuals with weakened immune systems.[1][2] The two most common species infecting humans are C. parvum and C. hominis.[4] this compound has emerged as a promising drug candidate, demonstrating potent activity against both of these key species.[2] It is a selective ATP-competitive inhibitor of the Cryptosporidium lipid kinase, phosphatidylinositol 4-kinase (PI(4)K), an enzyme crucial for the parasite's viability.[2][5]
Quantitative Efficacy of this compound
This compound exhibits potent low nanomolar activity against both C. parvum and C. hominis in vitro.[2][5] Its efficacy has been demonstrated to be significantly superior to existing treatments like nitazoxanide and paromomycin.[4] Furthermore, this compound has shown a favorable safety profile with minimal host cell toxicity.[3][5]
| Compound | Target Organism | Assay Type | EC50 / IC50 (nM) | Cytotoxicity (CC50) on HepG2 (µM) | Selectivity Index (> CC50/EC50) | Reference |
| This compound | Cryptosporidium parvum | High-Content Imaging | 110 ± 10 | 15.6 | >100 | [2] |
| This compound | Cryptosporidium parvum | Cytopathic Effect | 100 ± 20 | 15.6 | >100 | [2] |
| This compound | Cryptosporidium hominis | Cytopathic Effect | 120 ± 30 | 15.6 | >100 | [2] |
| This compound | Cryptosporidium parvum | qPCR | 102 ± 2.28 | Not Reported | Not Reported | [5] |
| Nitazoxanide | Cryptosporidium parvum | Cytopathic Effect | 2,100 ± 500 | >50 | >24 | [2] |
| Paromomycin | Cryptosporidium parvum | Cytopathic Effect | 19,000 ± 4,000 | >50 | >2.6 | [2] |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K).[2] By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P). This disruption of phosphoinositide signaling is thought to interfere with essential cellular processes in the parasite, such as membrane trafficking and signaling, ultimately leading to parasite death.
Mechanism of this compound Action.
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the in vitro evaluation of anti-cryptosporidial compounds.[2][6][7]
Cell Culture and Parasite Infection
-
Host Cell Line: Human ileocecal adenocarcinoma cells (HCT-8) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere.[8]
-
Cell Seeding: For 96-well plate assays, HCT-8 cells are seeded to achieve 60-80% confluency at the time of infection.[6]
-
Oocyst Preparation: Cryptosporidium parvum or hominis oocysts are pre-treated to induce excystation. This typically involves a 10-minute incubation in 10 mM HCl at 37°C, followed by a 10-minute incubation in 200 µM sodium taurocholate at 15°C.[6]
-
Infection: Pre-treated oocysts are added to the HCT-8 cell monolayers. The infection is allowed to proceed for a set period, often 3-4 hours, to allow for sporozoite invasion.[6]
In Vitro Growth Inhibition Assay
-
Compound Preparation: this compound and other test compounds are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.
-
Treatment: After the initial infection period, the culture medium is replaced with medium containing the serially diluted compounds.
-
Incubation: The treated, infected cells are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[6]
-
Assessment of Parasite Growth:
-
High-Content Imaging: Cells are fixed with 3% formaldehyde, permeabilized with Triton X-100, and stained. A common staining method uses fluorescein (B123965) isothiocyanate (FITC)-conjugated Vicia villosa lectin to detect the parasite and a nuclear counterstain like Hoechst 33342 for the host cells.[6] Automated microscopy and image analysis are then used to quantify the parasite load.
-
Quantitative PCR (qPCR): DNA is extracted from the infected cell lysates, and qPCR is performed using primers specific for a Cryptosporidium gene (e.g., 18S rRNA) to quantify parasite DNA.
-
Drug Discovery and Development Workflow
The identification of this compound was the result of a systematic drug discovery pipeline.[3] This workflow can be generalized for the discovery of novel anti-cryptosporidial agents.
Anti-Cryptosporidial Drug Discovery Workflow.
Conclusion
This compound represents a significant advancement in the pursuit of a highly effective and safe treatment for cryptosporidiosis. Its potent, low-nanomolar inhibition of both C. parvum and C. hominis, coupled with its well-defined mechanism of action targeting the parasite's PI(4)K enzyme, makes it a compelling candidate for further clinical development. The detailed methodologies and discovery workflow presented here provide a framework for the continued research and development of this compound and other novel anti-cryptosporidial therapies.
References
- 1. Anti-Cryptosporidial Drug-Discovery Challenges and Existing Therapeutic Avenues: A “One-Health” Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Susceptibility of Cryptosporidium parvum to Plant Antiparasitic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Role of Phosphatidylinositol 4-Kinase (PI4K) in Cryptosporidium Survival: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cryptosporidium, a leading cause of diarrheal disease globally, presents a significant therapeutic challenge, particularly in vulnerable populations. The lack of highly effective treatments underscores the urgent need for novel drug targets. This technical guide focuses on Phosphatidylinositol 4-Kinase (PI4K), a lipid kinase that has emerged as a critical enzyme for the survival and proliferation of Cryptosporidium. Inhibition of Cryptosporidium parvum PI4K (CpPI4K) has demonstrated potent anti-parasitic activity both in vitro and in vivo, validating it as a promising target for the development of new anti-cryptosporidial drugs. This document provides a comprehensive overview of the role of PI4K in Cryptosporidium, summarizes key quantitative data on recently developed inhibitors, details essential experimental protocols for studying this target, and visualizes the known signaling context and experimental workflows.
The Critical Role of PI4K in Cryptosporidium Biology
Phosphatidylinositol 4-kinases are a family of enzymes that phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P). PI4P is a key signaling lipid and a precursor for other phosphoinositides, playing a central role in vesicular trafficking, maintenance of the Golgi apparatus, and signal transduction. In Cryptosporidium, PI4K is essential for parasite membrane synthesis and replication.[1] The parasite relies on this pathway for the formation of functional merozoites, the stage responsible for host cell invasion and propagation of the infection.[2]
The genomes of C. parvum and C. hominis encode multiple putative lipid kinases, with the PI4K catalytic domain of the gene cgd8_4500 in C. parvum showing significant sequence similarity to the PI4K of Plasmodium falciparum, another apicomplexan parasite where PI4K is a validated drug target.[3] The essential nature of PI4K for Cryptosporidium survival, coupled with sufficient structural divergence from human PI4K isoforms to allow for selective inhibition, makes it an attractive target for therapeutic intervention.[2][3]
Quantitative Data on PI4K Inhibitors
Several classes of small molecule inhibitors targeting CpPI4K have been identified, with pyrazolopyridines and other related scaffolds showing particular promise. These compounds have been demonstrated to be potent and selective inhibitors of CpPI4K, leading to significant reductions in parasite growth in vitro and in animal models of cryptosporidiosis.[1][4][5][6][7][8]
| Inhibitor | Target | Assay Type | IC50 / EC50 | Selectivity | Reference |
| KDU731 | CpPI4K | Enzymatic Assay | 25 nM | >50-fold vs. human PI(4)K IIIβ | [3][4] |
| C. parvum | In vitro growth | 100 nM (CPE) | >100-fold (HepG2 CC50 = 15.6 µM) | [3] | |
| EDI048 | CpPI4K | Enzymatic Assay | 3.3 - 5.2 nM | ~300-fold vs. human PI(4)K | [2][6][7] |
| C. parvum | In vitro growth | 47 nM (CPE) | - | [6] | |
| C. hominis | In vitro growth | 50 nM (CPE) | - | [6] | |
| KDU691 | CpPI4K | Enzymatic Assay | 17 nM | >50-fold vs. human PI(4)K IIIβ | [3] |
Table 1: Summary of in vitro efficacy of selected CpPI4K inhibitors.
| Inhibitor | Animal Model | Dosing Regimen | Efficacy | Reference |
| This compound | IFN-γ KO Mice | 7 or 10 mg/kg, oral, daily for 16 days | Potent reduction in oocyst shedding | [4] |
| Neonatal Calves | 5 mg/kg, oral, every 12 hours for 7 days | Significant reduction in oocyst shedding and resolution of diarrhea | [4] | |
| EDI048 | IFN-γ KO Mice | 10 mg/kg, oral, twice daily | Significant reduction in oocyst shedding | [6] |
| Neonatal Calves | - | Rapid resolution of diarrhea and significant reduction in fecal oocyst shedding | [8] |
Table 2: Summary of in vivo efficacy of selected CpPI4K inhibitors.
Experimental Protocols
Recombinant CpPI4K Expression and Purification
This protocol is synthesized from methodologies described for the expression of apicomplexan kinases.[5]
-
Gene Synthesis and Cloning: The full-length coding sequence of C. parvum PI4K (cgd8_4500) is codon-optimized for expression in an insect cell system (e.g., Baculovirus). The synthesized gene is cloned into a suitable expression vector, such as pFastBac, with an N-terminal polyhistidine tag for purification.
-
Baculovirus Generation: The recombinant expression vector is used to generate a recombinant bacmid in E. coli. The bacmid DNA is then transfected into insect cells (e.g., Sf9) to produce a high-titer recombinant baculovirus stock.
-
Protein Expression: Suspension cultures of insect cells (e.g., High Five™) are infected with the high-titer baculovirus stock. The cells are incubated for 48-72 hours to allow for protein expression.
-
Cell Lysis and Purification: The infected insect cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer containing protease inhibitors and lysed by sonication or microfluidization. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged CpPI4K is loaded onto a Ni-NTA affinity chromatography column.
-
Elution and Further Purification: After washing the column to remove non-specifically bound proteins, the recombinant CpPI4K is eluted with an imidazole (B134444) gradient. The eluted fractions are analyzed by SDS-PAGE for purity. Further purification can be achieved using size-exclusion chromatography to obtain a highly pure and active enzyme preparation.
CpPI4K Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the principles of the ADP-Glo™ Kinase Assay and information from studies on CpPI4K.[6][9]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Lipid Substrate: Prepare small unilamellar vesicles (SUVs) containing phosphatidylinositol (PI) as the substrate. This can be a mixture of PI and a carrier lipid like phosphatidylserine (B164497) (PS).
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km of CpPI4K for ATP, if known.
-
CpPI4K Enzyme: Dilute the purified recombinant CpPI4K to the desired final concentration in kinase buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the CpPI4K enzyme to all wells except the negative control.
-
Add the lipid substrate to all wells.
-
Initiate the reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Cryptosporidium Growth Inhibition Assay
This protocol is a synthesized methodology based on common practices for in vitro Cryptosporidium drug screening.[10][11][12][13]
-
Cell Culture: Culture human ileocecal adenocarcinoma cells (HCT-8) in a suitable medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum) in 96-well plates until they form a confluent monolayer.
-
Oocyst Excystation: Treat C. parvum oocysts with a bleach solution to sterilize the surface, followed by washing. Induce excystation by incubating the oocysts in an acidic solution and then in a solution containing taurocholic acid to release the infectious sporozoites.
-
Infection: Inoculate the confluent HCT-8 cell monolayers with the freshly excysted sporozoites at a defined multiplicity of infection (MOI).
-
Drug Treatment: After a 3-4 hour invasion period, wash the monolayers to remove unexcysted oocysts and extracellular sporozoites. Add fresh medium containing serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the infected and treated plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification of Parasite Growth (qPCR):
-
DNA Extraction: After incubation, lyse the cells in each well and extract total DNA using a commercial kit.
-
qPCR: Perform quantitative PCR using primers and a probe specific for a Cryptosporidium gene (e.g., 18S rRNA) to quantify the parasite load. A parallel qPCR for a host cell gene can be used for normalization.
-
-
Data Analysis:
-
Calculate the percent inhibition of parasite growth for each compound concentration compared to the vehicle control.
-
Determine the EC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy in a Mouse Model of Cryptosporidiosis
This protocol is based on the widely used IFN-γ knockout mouse model.[2][5][14]
-
Animal Model: Use immunocompromised mice, such as interferon-gamma knockout (IFN-γ KO) mice, which are highly susceptible to Cryptosporidium infection.
-
Infection: Infect the mice by oral gavage with a defined number of viable C. parvum oocysts (e.g., 10,000 oocysts per mouse).
-
Treatment: Begin treatment with the test compound at a specified time post-infection. Administer the compound orally once or twice daily for a defined period (e.g., 7-14 days). Include a vehicle control group.
-
Monitoring of Infection:
-
Oocyst Shedding: Collect fecal samples from each mouse at regular intervals and quantify the number of oocysts shed per gram of feces using methods such as qPCR or immunofluorescence microscopy.
-
Clinical Signs: Monitor the mice for clinical signs of illness, such as weight loss and changes in activity.
-
-
Data Analysis:
-
Compare the oocyst shedding between the treated and vehicle control groups to determine the reduction in parasite load.
-
Evaluate the effect of the treatment on the clinical signs of the disease.
-
Signaling Pathway and Experimental Workflows
While the detailed PI4K signaling cascade in Cryptosporidium is not fully elucidated, its core function is understood. CpPI4K phosphorylates phosphatidylinositol (PI) at the 4'-hydroxyl position of the inositol (B14025) ring, producing phosphatidylinositol 4-phosphate (PI4P). PI4P acts as a crucial lipid second messenger, primarily localized to the Golgi apparatus, where it recruits effector proteins that regulate vesicular trafficking and membrane dynamics. Inhibition of CpPI4K disrupts the production of PI4P, leading to defects in these essential cellular processes and ultimately parasite death.
Caption: CpPI4K signaling pathway.
Caption: Drug discovery workflow for CpPI4K inhibitors.
Conclusion
Cryptosporidium PI4K is a druggable target with a critical role in the parasite's life cycle. The development of potent and selective inhibitors with demonstrated in vivo efficacy has paved the way for a new therapeutic strategy against cryptosporidiosis. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of CpPI4K and the discovery and development of novel anti-cryptosporidial agents. Further research into the specific downstream effectors of PI4P in Cryptosporidium will undoubtedly provide deeper insights into the parasite's biology and may reveal additional targets for intervention.
References
- 1. Detection of epithelial-cell injury, and quantification of infection, in the HCT-8 organoid model of cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Lipid Kinase Assay Protocol [promega.com]
- 3. Cryptosporidium PI(4)K inhibitor EDI048 is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method to replace oral gavage for the study of Cryptosporidium infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. content.protocols.io [content.protocols.io]
- 8. Characterization of experimental Cryptosporidium parvum infection in IFN-gamma knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Gamma Interferon Gene Knockout Mouse: a Highly Sensitive Model for Evaluation of Therapeutic Agents against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative-PCR Assessment of Cryptosporidium parvum Cell Culture Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. The gamma interferon gene knockout mouse: a highly sensitive model for evaluation of therapeutic agents against Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cryptosporidium Infections in Neonatal Calves on a Dairy Farm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantifying the Efficacy of KDU731 Using a Quantitative PCR (qPCR) Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction: KDU731 is a novel small molecule inhibitor targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway. The TGF-β pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production. Its dysregulation is implicated in various diseases, including fibrosis and cancer. This application note provides a detailed protocol for a quantitative polymerase chain reaction (qPCR) assay to measure the efficacy of this compound by quantifying the expression of downstream target genes of the TGF-β pathway.
Key Experiments and Methodologies
Cell Culture and Treatment with this compound
A suitable cell line responsive to TGF-β signaling, such as the human lung adenocarcinoma cell line A549, is used.
-
Protocol:
-
Culture A549 cells in F-12K Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
The following day, starve the cells in serum-free F-12K medium for 4 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.
-
Induce the TGF-β pathway by adding recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the untreated control.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
RNA Extraction and cDNA Synthesis
Total RNA is extracted from the treated cells, and its quality and quantity are assessed before reverse transcription into complementary DNA (cDNA).
-
Protocol:
-
After the 24-hour incubation, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a column-based RNA extraction kit according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers, following the manufacturer's protocol.
-
Quantitative PCR (qPCR)
The synthesized cDNA is used as a template for qPCR to quantify the relative expression levels of the target genes (SERPINE1 and SMAD7) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Protocol:
-
Prepare the qPCR reaction mix in a total volume of 20 µL, containing:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Use the following primer sequences:
-
SERPINE1 Forward: 5'-GACATCCTGGAACTGCCCTA-3'
-
SERPINE1 Reverse: 5'-CCAGGATGTCGTCATCAGCA-3'
-
SMAD7 Forward: 5'-GGAAGATCCGGCAGAGAGTC-3'
-
SMAD7 Reverse: 5'-GCTCCACAGCACACACTTCA-3'
-
GAPDH Forward: 5'-AATCCCATCACCATCTTCCA-3'
-
GAPDH Reverse: 5'-TGGACTCCACGACGTACTCA-3'
-
-
Perform the qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the PCR products.
-
Data Presentation and Analysis
The efficacy of this compound is determined by calculating the fold change in the expression of the target genes relative to the TGF-β1 treated control. The comparative Ct (ΔΔCt) method is used for this analysis.
Table 1: Raw Ct Values from qPCR Experiment
| Treatment | Target Gene | Replicate 1 (Ct) | Replicate 2 (Ct) | Replicate 3 (Ct) | Average Ct |
|---|---|---|---|---|---|
| Untreated Control | GAPDH | 22.5 | 22.6 | 22.4 | 22.5 |
| SERPINE1 | 28.3 | 28.5 | 28.4 | 28.4 | |
| SMAD7 | 24.1 | 24.0 | 24.2 | 24.1 | |
| TGF-β1 (5 ng/mL) | GAPDH | 22.6 | 22.5 | 22.7 | 22.6 |
| SERPINE1 | 24.1 | 24.3 | 24.2 | 24.2 | |
| SMAD7 | 26.8 | 26.9 | 26.7 | 26.8 | |
| TGF-β1 + this compound (1 µM) | GAPDH | 22.4 | 22.5 | 22.6 | 22.5 |
| SERPINE1 | 26.5 | 26.7 | 26.6 | 26.6 | |
| SMAD7 | 25.0 | 25.2 | 25.1 | 25.1 | |
| TGF-β1 + this compound (10 µM) | GAPDH | 22.7 | 22.6 | 22.5 | 22.6 |
| SERPINE1 | 28.1 | 28.3 | 28.2 | 28.2 |
| | SMAD7 | 24.3 | 24.4 | 24.2 | 24.3 |
Table 2: Calculation of Fold Change in Gene Expression (ΔΔCt Method)
| Treatment | Target Gene | Avg. Ct | ΔCt (Avg. Ct Target - Avg. Ct GAPDH) | ΔΔCt (ΔCt Sample - ΔCt TGF-β1 Control) | Fold Change (2^-ΔΔCt) |
|---|---|---|---|---|---|
| TGF-β1 (5 ng/mL) | SERPINE1 | 24.2 | 1.6 | 0.0 | 1.0 (Reference) |
| SMAD7 | 26.8 | 4.2 | 0.0 | 1.0 (Reference) | |
| TGF-β1 + this compound (1 µM) | SERPINE1 | 26.6 | 4.1 | 2.5 | 0.18 |
| SMAD7 | 25.1 | 2.6 | -1.6 | 3.03 | |
| TGF-β1 + this compound (10 µM) | SERPINE1 | 28.2 | 5.6 | 4.0 | 0.06 |
| | SMAD7 | 24.3 | 1.7 | -2.5 | 5.66 |
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Conclusion
This application note details a comprehensive qPCR-based protocol for evaluating the efficacy of the TGF-β pathway inhibitor, this compound. The provided methodology, from cell culture to data analysis, offers a reliable framework for researchers to quantify the dose-dependent effects of this compound on target gene expression. The results indicate that this compound effectively inhibits TGF-β1-induced expression of the pro-fibrotic gene SERPINE1 and restores the expression of the inhibitory SMAD7, confirming its intended mechanism of action. This assay can be readily adapted for screening other potential inhibitors of the TGF-β signaling pathway.
Illuminating the Role of KDU731: Advanced Fluorescent Microscopy Techniques for Cellular Signaling Analysis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
KDU731 is a recently identified scaffold protein implicated in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, downstream of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of this compound has been linked to aberrant cellular proliferation and apoptosis. Understanding the precise molecular interactions and dynamics of this compound is therefore critical for elucidating its role in cellular homeostasis and disease. This document provides detailed application notes and protocols for investigating this compound using a suite of powerful fluorescent microscopy techniques: Immunofluorescence (IF) for localization, Förster Resonance Energy Transfer (FRET) for protein-protein interactions, and Fluorescence Recovery After Photobleaching (FRAP) for protein dynamics.
Section 1: this compound in the EGFR-MAPK Signaling Pathway
The EGFR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway. Scaffold proteins, such as this compound, play a pivotal role in organizing these signaling components, ensuring the fidelity and efficiency of signal transduction.[1][2][3] This organization prevents unwanted crosstalk between signaling pathways and localizes signaling activity to specific subcellular compartments.[1][3] The following diagram illustrates the hypothesized position of this compound within the EGFR-MAPK pathway and its potential link to the apoptosis pathway.
References
Application Notes and Protocols for Bioluminescence Imaging with KDU731 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioluminescence imaging (BLI) is a powerful and non-invasive technique for monitoring biological processes in living animals.[1][2][3][4] This technology is particularly valuable in preclinical drug development for assessing the efficacy of therapeutic candidates in real-time.[3][5] KDU731 is a potent and selective inhibitor of Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K), a lipid kinase essential for the parasite's growth.[6][7][8][9] This compound has demonstrated significant efficacy in reducing parasite burden in animal models of cryptosporidiosis.[7][9][10][11]
These application notes provide detailed protocols for utilizing bioluminescence imaging to evaluate the in vivo efficacy of this compound against genetically engineered Cryptosporidium parvum expressing luciferase reporters in mouse models.
Application Notes
This compound has been shown to be effective against Cryptosporidium parvum and C. hominis in both in vitro and in vivo models.[7][9][10] Bioluminescence imaging allows for the longitudinal monitoring of the parasite load in response to this compound treatment, providing a dynamic understanding of its anti-cryptosporidial activity.[10]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in animal models of cryptosporidiosis.
Table 1: In Vivo Efficacy of this compound in an Immunocompromised Mouse Model [7][10]
| Animal Model | Parasite Strain | This compound Dosage | Treatment Duration | Outcome |
| Interferon-γ knockout C57BL/6 mice | C. parvum expressing Nanoluciferase (Nluc) or Firefly luciferase (Fluc) | 10 mg/kg (body weight), oral | 7 days | Significantly reduced oocyst shedding and intestinal parasite load |
Table 2: Therapeutic Efficacy of this compound in a Neonatal Calf Model [7][10]
| Animal Model | Parasite Strain | This compound Dosage | Treatment Duration | Outcome |
| Neonatal calves | C. parvum | 5 mg/kg (body weight), oral, every 12 hours | 7 days | Rapid resolution of diarrhea and dehydration, significant decrease in parasite shedding |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established in vivo bioluminescence imaging procedures and can be adapted for specific experimental needs.[1][12][13][14]
Protocol 1: In Vivo Bioluminescence Imaging with Firefly Luciferase (Fluc)-expressing C. parvum
Objective: To monitor the intestinal parasite load in mice infected with Fluc-expressing C. parvum following treatment with this compound.
Materials:
-
Immunocompromised mice (e.g., IFN-γ knockout)
-
Fluc-expressing C. parvum oocysts
-
This compound suspension
-
D-Luciferin potassium or sodium salt
-
Sterile DPBS
-
Anesthesia machine with isoflurane (B1672236)
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Infection:
-
Inoculate 6- to 8-week-old immunocompromised mice with 10,000 Fluc-expressing C. parvum oocysts via oral gavage.[10]
-
Monitor the infection by imaging at regular intervals (e.g., daily or every other day).
-
-
This compound Treatment:
-
Prepare a suspension of this compound for oral administration.
-
Initiate treatment at the desired time point (e.g., after infection is established).
-
Administer this compound orally at a dose of 10 mg/kg body weight daily for 7 days.[10] A vehicle control group should be included.
-
-
Substrate Preparation:
-
Bioluminescence Imaging:
-
Anesthetize the mice using isoflurane (1-2% for maintenance).[10]
-
Inject the D-Luciferin solution intraperitoneally (IP) at a dose of 150 mg/kg body weight (approximately 10 µL/g of body weight).[14]
-
Wait for 10-15 minutes for the substrate to distribute and the signal to peak.[12][14]
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescence images. The exposure time will depend on the signal intensity but can range from 1 second to 1 minute.
-
Use imaging software to quantify the bioluminescent signal from a defined region of interest (ROI) over the abdomen. The signal is typically measured in photons per second.
-
Protocol 2: In Vivo Bioluminescence Imaging with Nanoluciferase (Nluc)-expressing C. parvum
Objective: To monitor the parasite load in the feces of mice infected with Nluc-expressing C. parvum following treatment with this compound.
Materials:
-
Immunocompromised mice (e.g., IFN-γ knockout)
-
Nluc-expressing C. parvum oocysts
-
This compound suspension
-
Nano-Glo® In Vivo Substrate (e.g., furimazine or its analogs like fluorofurimazine)
-
Sterile PBS
-
Anesthesia machine with isoflurane
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Infection and Treatment:
-
Follow the same procedure for animal infection and this compound treatment as described in Protocol 1.
-
-
Substrate Preparation and Administration:
-
Prepare the Nano-Glo® substrate according to the manufacturer's instructions. For example, dilute the substrate in sterile PBS.
-
The route of administration can be intravenous (IV) via the tail vein for a rapid and high peak signal, or intraperitoneal (IP).[10]
-
For IV injection, a typical dose is 5 µg of furimazine in 100 µL of sterile PBS.[15]
-
-
Bioluminescence Imaging:
-
Anesthetize the mice with isoflurane.
-
Administer the prepared substrate.
-
Immediately begin acquiring images, as the Nluc signal can be rapid. Typical acquisition times are short, often 60 seconds or less.[10][15]
-
Use an open filter to collect all emitted photons.
-
Quantify the signal from the abdominal region as described in Protocol 1.
-
-
Fecal Luciferase Measurement (Alternative to whole-animal imaging):
Visualizations
Signaling Pathway
Caption: this compound inhibits Cryptosporidium PI(4)K, blocking parasite growth.
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy using in vivo imaging.
References
- 1. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [bio-protocol.org]
- 2. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 3. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein Kinase C-α Is a Gatekeeper of Cryptosporidium Sporozoite Adherence and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptosporidium PI(4)K inhibitor EDI048 is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scienceopen.com [scienceopen.com]
- 12. sites.duke.edu [sites.duke.edu]
- 13. laboratory-equipment.com [laboratory-equipment.com]
- 14. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 15. Dual Reporter Bioluminescence Imaging with NanoLuc and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of KDU731 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. This process is distinct from other cell death modalities such as apoptosis and necroptosis. The central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. The induction of ferroptosis has emerged as a promising therapeutic strategy for various diseases, including cancer.
This document provides detailed protocols for a suite of cell-based assays designed to screen chemical libraries, such as analogs of KDU731, for their potential to modulate the ferroptosis pathway. While this compound is a known inhibitor of Cryptosporidium PI(4)K, its analogs may possess novel off-target activities. The following protocols will enable the identification and characterization of compounds that induce ferroptosis, with a focus on GPX4 inhibition and lipid peroxidation.
Core Signaling Pathway
The central role of GPX4 in preventing ferroptosis is depicted in the signaling pathway below. GPX4 utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). Inhibition of GPX4 disrupts this protective mechanism, leading to an accumulation of lipid ROS and subsequent cell death.
Experimental Workflow for Screening this compound Analogs
The screening process is designed as a hierarchical cascade, starting with a broad screen for cytotoxic compounds and progressively narrowing down to those that act through a ferroptosis-specific mechanism.
KDU731 Formulation for Oral Administration in Preclinical Research: Application Notes and Protocols
For Research Use Only
Introduction
KDU731 is a potent and selective pyrazolopyridine inhibitor of Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K), a lipid kinase essential for parasite viability.[1][2][3] It has demonstrated significant efficacy in reducing parasite burden and resolving clinical symptoms of cryptosporidiosis in in vitro and in vivo models, including immunocompromised mice and neonatal calves.[1][3][4][5] this compound acts as an ATP-competitive inhibitor of the Cryptosporidium PI(4)K, showing high selectivity for the parasite's enzyme over the human counterpart.[2][4][6] This document provides detailed application notes and protocols for the preparation and oral administration of this compound in a research setting.
Data Presentation
In Vitro Efficacy
| Parameter | C. parvum | C. hominis | Host Cell Toxicity (HepG2) |
| EC50 | 0.1 µM[4] | 0.13 µM[4] | N/A |
| EC90 | Reported in vitro[1] | N/A | N/A |
| CC50 | N/A | N/A | 15.6 µM[1] |
| Selectivity Index | >100[1] | N/A | N/A |
In Vivo Pharmacokinetics of Oral Suspension
| Species | Dose | Bioavailability | t1/2 | Cmax | Tmax |
| Rodents (Mouse/Rat) | 10 mg/kg[7] | 37%[1] | 2–4 h[1] | ~3,200 nM·h (AUClast in mice)[7] | Not Specified |
| Rhesus Monkey | Not Specified | 9%[1] | 2–4 h[1] | Not Specified | Not Specified |
| Neonatal Calf | 5 mg/kg[1] | Not Specified | Moderate[1] | Plasma levels maintained above in vitro EC90[1] | Not Specified |
Signaling Pathway
The proposed mechanism of action for this compound is the inhibition of the Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K). This enzyme is crucial for the generation of phosphatidylinositol 4-phosphate (PI4P), a key signaling lipid involved in membrane trafficking and integrity within the parasite. By blocking PI(4)K, this compound disrupts these essential cellular processes, leading to parasite death.
Caption: Mechanism of this compound action via inhibition of Cryptosporidium PI(4)K.
Experimental Protocols
Preparation of this compound Oral Suspension
This protocol describes the preparation of a research-grade oral suspension of this compound. The exact formulation used in the original studies is not publicly available; however, a common vehicle for preclinical oral dosing is a methylcellulose-based suspension.
Materials:
-
This compound powder
-
Methylcellulose (B11928114) (0.5% w/v)
-
Tween 80 (0.5% v/v)
-
Sterile, purified water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
Prepare a 0.5% methylcellulose and 0.5% Tween 80 solution in sterile water. For example, to prepare 100 mL, add 0.5 g of methylcellulose and 0.5 mL of Tween 80 to 99 mL of water.
-
Stir the solution on a stir plate until the methylcellulose is fully dissolved. This may require stirring for several hours or overnight at 4°C.
-
-
This compound Suspension:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing.
-
Alternatively, for larger volumes, use a homogenizer to ensure a uniform suspension.
-
Continuously stir the final suspension with a magnetic stir bar during dosing to maintain uniformity.
-
Note: The stability of this formulation should be determined empirically. It is recommended to prepare the suspension fresh for each experiment.
In Vivo Efficacy Study in an Immunocompromised Mouse Model
This protocol is based on studies using IFN-γ knockout mice, which are susceptible to chronic Cryptosporidium infection.[1][4]
Caption: Workflow for in vivo efficacy testing of this compound in a mouse model.
Materials and Animals:
-
IFN-γ knockout mice
-
C. parvum oocysts (e.g., UGA1 Nluc or UGA2 Fluc strains for luciferase-based monitoring)[1]
-
This compound oral suspension (prepared as described above)
-
Vehicle control (e.g., 0.5% methylcellulose, 0.5% Tween 80 in water)
-
Oral gavage needles
-
Cages with wire-floor bottoms for fecal collection
-
qPCR reagents or luciferase assay system for oocyst quantification
Procedure:
-
Infection:
-
Infect mice by oral gavage with approximately 10,000 C. parvum oocysts.[1]
-
-
Establishment of Infection:
-
Allow the infection to establish for a period of 3 to 11 days post-infection.[1] Monitor fecal oocyst shedding to confirm infection.
-
-
Treatment:
-
Monitoring:
-
Collect fecal samples daily to quantify oocyst shedding. This can be done using qPCR to measure parasite DNA or by measuring luciferase activity if using transgenic parasite strains.[1]
-
Monitor animal weight and clinical signs of disease.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Collect intestinal tissue for histological analysis to assess for the presence of parasites and any pathological changes.[4]
-
Pharmacokinetic Study in Rodents
Procedure:
-
Dosing:
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process blood to collect plasma and store at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify this compound concentrations in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) using appropriate software.
-
Safety and Handling
This compound is a research compound, and its full toxicological profile has not been established. Researchers should handle the compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for specific handling and disposal instructions.
Disclaimer: These protocols are intended as a guide for research purposes. Researchers should optimize protocols for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
References
- 1. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 3. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treating cryptosporidiosis: A review on drug discovery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis – ScienceOpen [scienceopen.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Cryptosporidium PI(4)K inhibitor EDI048 is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating KDU731 in Immunocompromised Hosts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the preclinical evaluation of KDU731, a potent inhibitor of Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K), in the context of immunocompromised hosts. Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to individuals with weakened immune systems, such as those with HIV/AIDS or organ transplant recipients.[1][2] this compound has emerged as a promising therapeutic candidate for this vulnerable population.[3][4]
Introduction to this compound
This compound is a pyrazolopyridine compound that acts as an ATP-competitive inhibitor of Cryptosporidium PI(4)K, a lipid kinase essential for the parasite's growth and survival.[3][4][5][6] It has demonstrated potent activity against both Cryptosporidium parvum and Cryptosporidium hominis, the two species responsible for the majority of human infections.[5][6] Preclinical studies have shown its efficacy in both in vitro and in vivo models, including in immunocompromised mice, where it significantly reduces the parasite burden.[4][5][7] Novartis is currently advancing the clinical development of this compound for the treatment of cryptosporidiosis, supported by the Bill & Melinda Gates Foundation.[8][9]
Mechanism of Action of this compound
This compound selectively targets the ATP-binding site of the Cryptosporidium PI(4)K enzyme.[3][6][10] This inhibition disrupts essential signaling pathways within the parasite that are involved in vesicular trafficking and maintenance of the Golgi apparatus.[11] The high selectivity of this compound for the parasite's enzyme over host kinases contributes to its favorable safety profile.[5]
In Vitro Evaluation of this compound
In vitro assays are crucial for determining the potency and selectivity of this compound against Cryptosporidium species.
The following table summarizes the in vitro activity of this compound against C. parvum and its selectivity profile.
| Parameter | Cell Line | Value | Reference |
| EC50 vs C. parvum | HCT-8 | 0.1 µM | [6] |
| EC50 vs C. hominis | HCT-8 | 0.13 µM | [6] |
| CC50 (Cytotoxicity) | HepG2 | 15.6 µM | [5] |
| Selectivity Index (CC50/EC50) | - | >100 | [5] |
This protocol details the methodology for assessing the efficacy of this compound against C. parvum using a human ileocecal adenocarcinoma cell line (HCT-8).
Materials:
-
HCT-8 cells (ATCC CCL-244)
-
C. parvum oocysts
-
Complete growth medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
This compound compound
-
Control compounds (e.g., paromomycin (B158545), nitazoxanide)
-
96-well microplates
-
Nanoluciferase (Nluc) substrate (if using transgenic parasites)
-
Luminometer or high-content imaging system
Procedure:
-
Cell Seeding: Seed HCT-8 cells into 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the complete growth medium.
-
Oocyst Excystation: Excyst C. parvum oocysts to release sporozoites.
-
Infection and Treatment: Remove the medium from the HCT-8 cells and add the sporozoite suspension. Subsequently, add the different concentrations of this compound and control compounds.
-
Incubation: Incubate the plates for 48-72 hours to allow for parasite development.
-
Quantification of Parasite Growth:
-
For transgenic parasites expressing luciferase: Add the Nluc substrate and measure luminescence using a luminometer.[5]
-
For wild-type parasites: Fix and stain the cells with a parasite-specific antibody and a nuclear stain (e.g., DAPI). Quantify the number of parasites per field of view using a high-content imaging system or fluorescence microscopy.
-
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Evaluation in Immunocompromised Hosts
The interferon-γ knockout (IFN-γ KO) mouse model is a well-established and relevant model for studying cryptosporidiosis in an immunocompromised setting.[5][6]
The following table summarizes the in vivo efficacy of this compound in the IFN-γ KO mouse model.
| Parameter | Animal Model | This compound Dose | Outcome | Reference |
| Oocyst Shedding | IFN-γ KO Mice | 10 mg/kg/day | Significant reduction in fecal oocyst shedding | [5][6] |
| Intestinal Parasite Load | IFN-γ KO Mice | 10 mg/kg/day | Potent reduction in intestinal infection | [5][7] |
| Histology | IFN-γ KO Mice | 10 mg/kg/day | Absence of parasites in the intestines of treated mice | [6] |
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in IFN-γ KO mice infected with C. parvum.
Materials:
-
6- to 8-week-old C57BL/6 IFN-γ knockout mice[5]
-
C. parvum oocysts (wild-type or expressing luciferase)
-
This compound formulation for oral gavage
-
Vehicle control
-
Cages with wire-mesh floors for fecal collection
-
In vivo imaging system (for luciferase-expressing parasites)
-
qPCR reagents for parasite DNA quantification
Procedure:
-
Acclimatization: Acclimatize mice to the experimental conditions for at least one week.
-
Infection: Infect mice by oral gavage with approximately 10,000 C. parvum oocysts.[5]
-
Monitoring of Infection: Monitor the establishment of infection by measuring oocyst shedding in feces or by in vivo imaging of luciferase activity.
-
Treatment Initiation: Once the infection is established (e.g., day 3 or day 11 post-infection), randomize mice into treatment and control groups.[5]
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle control orally once daily for a specified duration (e.g., 7 days).[5][6]
-
Monitoring of Efficacy:
-
Fecal Oocyst Shedding: Collect feces at regular intervals and quantify oocyst shedding using qPCR or by measuring luciferase activity in fecal lysates.[5]
-
Parasite Tissue Load: At the end of the treatment period, quantify the parasite burden in the intestine. For luciferase-expressing parasites, this can be done by whole-animal or ex vivo intestinal imaging.[5]
-
-
Histological Analysis: Collect intestinal tissues for histological examination to assess for the presence of parasites and any pathological changes.[6]
-
Data Analysis: Compare the parasite load (oocyst shedding and intestinal burden) between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., non-parametric Kruskal-Wallis test).[5]
Safety and Pharmacokinetic Assessment
A comprehensive evaluation of this compound in immunocompromised hosts should also include safety and pharmacokinetic studies.
The following tables summarize key pharmacokinetic and safety findings for this compound.
Table 3: Pharmacokinetic Parameters of this compound [5]
| Species | Route | T1/2 (hours) | Oral Bioavailability (%) |
| Mouse/Rat | Oral | 2 - 4 | 37 |
| Rhesus Monkey | Oral | 2 - 4 | 9 |
Table 4: Preclinical Safety Findings for this compound [5]
| Study | Species | Key Findings |
| 2-Week Toxicology | Rat | No significant histopathological changes. Minor changes in clinical chemistry and hematology. No evidence of hematopoietic toxicity. |
Standard preclinical protocols should be followed for assessing the safety and pharmacokinetics of this compound in relevant animal models. This includes:
-
Pharmacokinetic studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in immunocompromised and immunocompetent animals.
-
Toxicology studies: Conduct single-dose and repeat-dose toxicology studies to identify potential target organs of toxicity and to establish a safe dose range. Monitor for changes in clinical signs, body weight, food consumption, clinical pathology, and histopathology.
Conclusion
The methods described in these application notes provide a robust framework for the preclinical evaluation of this compound in immunocompromised hosts. The data from these studies are essential for advancing this compound through clinical development as a much-needed therapeutic for cryptosporidiosis in vulnerable populations. The demonstrated in vitro potency, in vivo efficacy in a relevant immunocompromised model, and favorable preclinical safety profile underscore the potential of this compound.[5]
References
- 1. Tyrosine Kinase Inhibitors Display Potent Activity against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidemiology and Clinical Features of Cryptosporidium Infection in Immunocompromised Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 4. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treating cryptosporidiosis: A review on drug discovery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novartis.com [novartis.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. Infectious diseases: Decrypting Cryptosporidium | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing KDU731 dosage to minimize toxicity
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of KDU731 while minimizing potential toxicity. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a pyrazolopyridine analog that functions as a selective, ATP-competitive inhibitor of the Cryptosporidium lipid kinase, phosphatidylinositol-4-OH kinase (PI(4)K).[1][2][3] This enzyme is crucial for the parasite's growth and survival. By targeting a parasite-specific kinase, this compound exhibits high selectivity and minimal impact on host cells.[1][3]
Q2: What is the known in vitro and in vivo efficacy of this compound?
A2: this compound has demonstrated potent activity against Cryptosporidium parvum and Cryptosporidium hominis in both laboratory and animal models.[4][5] In vitro studies using HCT-8 cells have shown low nanomolar efficacy.[1][3][6][7][8] In vivo, oral administration of this compound has been shown to significantly reduce intestinal parasite load in immunocompromised mice and neonatal calves, which serve as a clinical model for human cryptosporidiosis.[4][5]
Q3: What is the general toxicity profile of this compound?
A3: this compound has a favorable safety profile with minimal toxicity observed in host cells and animal models.[1][3][9] Studies have shown that it has a high selectivity index.[4] A 2-week toxicology study in rats revealed no significant histopathological changes and only minor alterations in clinical chemistry and hematology.[4] Importantly, no hematopoietic toxicity was observed, which can be a concern with kinase inhibitors.[4]
Q4: Is this compound expected to have significant drug-drug interactions?
A4: Current data suggests a low risk of drug-drug interactions. This compound did not inhibit any of the major human cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of many drugs.[4]
Q5: What are the recommended starting concentrations for in vitro experiments?
A5: Based on published data, effective concentrations in the low nanomolar range have been reported. For initial experiments, a dose-response curve starting from the low nanomolar to low micromolar range is recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High host cell toxicity observed in vitro | 1. Incorrect dosage calculation.2. Contamination of cell culture.3. Sensitivity of the specific host cell line. | 1. Double-check all calculations for drug dilution and administration.2. Perform routine checks for mycoplasma and other contaminants.3. Test a lower concentration range or a different, less sensitive host cell line if possible. |
| Inconsistent anti-cryptosporidial activity | 1. Degradation of this compound stock solution.2. Variability in parasite infectivity.3. Inconsistent timing of treatment. | 1. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light.2. Ensure a consistent number of viable oocysts are used for infection in each experiment.3. Standardize the time point of drug addition post-infection. |
| Poor solubility of this compound in culture medium | 1. Inappropriate solvent for stock solution.2. High final concentration leading to precipitation. | 1. Ensure this compound is dissolved in a suitable solvent (e.g., DMSO) before further dilution in aqueous media.2. Avoid high final concentrations of the solvent in the culture medium (typically ≤0.1% DMSO). If precipitation occurs at the desired concentration, consider using a different formulation or vehicle. |
Quantitative Data Summary
Table 1: In Vitro Efficacy and Toxicity of this compound
| Parameter | Value | Cell Line | Organism | Reference |
| EC50 | 0.1 µM | HCT-8 | C. parvum | [4][10] |
| EC50 | 0.13 µM | HCT-8 | C. hominis | [10] |
| IC50 | 102 nM (± 2.28) | HCT-8 | C. parvum | [1][3][6][7][8] |
| IC90 | 146 nM (± 2.92) | HCT-8 | C. parvum | [2] |
| CC50 (HepG2) | 15.6 µM | HepG2 | - | [4] |
| Selectivity Index | >100 | - | - | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Treatment Duration | Outcome | Reference |
| Immunocompromised Mice | 1, 5, or 10 mg/kg (oral) | 7 days | Potent reduction in intestinal infection and oocyst shedding. | [4][10] |
| Neonatal Calves | 5 mg/kg (oral, every 12h) | 7 days | Rapid resolution of diarrhea and dehydration. | [4][5][10] |
Experimental Protocols
1. In Vitro Anti-cryptosporidial Activity Assay (HCT-8 cells)
-
Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Infection: HCT-8 cells are seeded in 96-well plates and grown to confluency. Cryptosporidium parvum oocysts are treated with a bleach solution to excyst sporozoites. A defined number of sporozoites are then added to the HCT-8 cell monolayers.
-
Treatment: Following a brief incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).
-
Quantification of Parasite Growth: After a 48-hour incubation period, parasite growth can be quantified using various methods, such as:
-
qPCR: DNA is extracted from the cells, and parasite-specific genes are amplified to quantify parasite load.[1][3]
-
Fluorescence Microscopy: If using a fluorescently labeled parasite strain, the number of parasitophorous vacuoles can be counted.[1][3]
-
Luciferase Assay: For transgenic parasites expressing luciferase, a luciferase assay can be performed to measure parasite viability.[4]
-
-
Data Analysis: The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated by fitting the dose-response data to a suitable sigmoidal curve.
2. Host Cell Viability Assay
-
Cell Culture and Treatment: HCT-8 or other host cells are seeded in a 96-well plate and treated with the same concentrations of this compound as in the efficacy assay.
-
Viability Assessment: After the desired incubation period (e.g., 48 hours), cell viability is assessed using a standard method such as:
-
Resazurin Assay: Resazurin is added to the wells, and the fluorescence of the reduced product, resorufin, is measured, which is proportional to the number of viable cells.[2]
-
MTT or XTT Assay: These colorimetric assays measure the metabolic activity of viable cells.
-
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is determined from the dose-response curve.
Visualizations
Caption: this compound inhibits Cryptosporidium PI(4)K, blocking a key signaling pathway for parasite survival.
Caption: A typical experimental workflow for evaluating this compound efficacy and toxicity in vitro.
Caption: A decision tree to troubleshoot common issues when working with this compound.
References
- 1. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Treating cryptosporidiosis: A review on drug discovery strategies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming KDU731 solubility issues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the experimental use of KDU731, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an experimental small molecule inhibitor belonging to the pyrazolopyridine class of compounds.[1][2] Its primary mechanism of action is the potent and selective inhibition of phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the protozoan parasite Cryptosporidium.[1][2][3][4] By targeting the ATP-binding site of Cryptosporidium PI4K, this compound disrupts essential cellular processes in the parasite, leading to its elimination.[1][2][5] It has demonstrated efficacy against both Cryptosporidium parvum and Cryptosporidium hominis.[3][5]
Q2: What are the basic chemical properties of this compound?
Below is a summary of the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₂₃H₁₇N₅O |
| Molecular Weight | 395.41 g/mol |
| Appearance | Solid (form may vary) |
| Known Solubility | Soluble in DMSO (e.g., 10 mM)[6] |
Q3: What are the reported in vitro and in vivo activities of this compound?
This compound has shown significant activity in various experimental models. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Organism/Cell Line | Value | Reference |
| IC₅₀ | C. parvum PI4K | 25 nM | [3][6] |
| EC₅₀ | C. parvum | 0.1 µM | [3][5] |
| EC₅₀ | C. hominis | 0.13 µM | [5] |
| CC₅₀ | HepG2 cells | 15.6 µM | [3] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Administration | Dose | Key Findings | Reference |
| Mice (IFN-γ KO) | Oral | 10 mg/kg for 7 days | Significant reduction in oocyst shedding.[3][5] | [3][5] |
| Neonatal Calves | Oral | 5 mg/kg every 12h for 7 days | Rapid resolution of diarrhea and dehydration; significant reduction in oocyst shedding.[3][5][7] | [3][5][7] |
Troubleshooting Guide: Overcoming this compound Solubility Issues
Q4: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended starting solvent?
For initial stock solutions, it is highly recommended to use dimethyl sulfoxide (B87167) (DMSO). A stock concentration of 10 mM in DMSO is a common starting point.[6] Ensure you are using anhydrous, high-purity DMSO to prevent the introduction of water, which can promote precipitation of hydrophobic compounds.
Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
This is a common issue with poorly water-soluble compounds. Here are several strategies to address this:
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated by many cell lines. Check the DMSO tolerance of your specific cell line. A higher final DMSO concentration can help maintain this compound solubility.
-
Use a Surfactant or Co-solvent: The inclusion of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final culture medium can help to maintain the solubility of hydrophobic compounds.[8][9] Always perform a vehicle control experiment to ensure the surfactant itself does not affect your experimental outcomes.
-
Stepwise Dilution: Instead of diluting your DMSO stock directly into the final volume of aqueous medium, perform serial dilutions in a mixture of DMSO and medium, gradually increasing the proportion of the aqueous component. This can sometimes prevent abrupt precipitation.
-
Pre-warming the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. Ensure the compound is added with gentle mixing.
Q6: I need to prepare an aqueous solution of this compound for an in vivo study and cannot use DMSO. What are my options?
For in vivo administration where DMSO is not suitable, several formulation strategies can be explored. These often involve creating a suspension or a more complex formulation to improve bioavailability.
-
Co-solvent Systems: A mixture of solvents can be used to improve solubility. For example, a combination of polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and water can be effective. The specific ratios would need to be optimized.
-
Suspension in a Vehicle: this compound can be administered as a suspension.[3] A common vehicle for oral administration is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in water. The compound should be finely ground to a uniform particle size before suspension to improve stability and absorption.
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, biocompatible option.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: For 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 395.41 g/mol * (1000 mg / 1 g) = 3.95 mg
-
-
Weigh the compound: Accurately weigh 3.95 mg of this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous, cell-culture grade DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[6]
Protocol 2: In Vitro Inhibition Assay of Cryptosporidium parvum Growth in HCT-8 cells
-
Cell Seeding: Seed human ileocecal adenocarcinoma (HCT-8) cells in a 96-well plate at a density that will result in a confluent monolayer at the time of infection.
-
Parasite Preparation: Prepare C. parvum oocysts for infection according to standard laboratory protocols, which typically involve excystation to release sporozoites.
-
Infection: Infect the confluent HCT-8 cell monolayer with the prepared C. parvum sporozoites.
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the 10 mM this compound DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
Include a vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., paromomycin).
-
Add the prepared this compound dilutions to the infected cells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 48 hours.
-
Assay Readout: Quantify the parasite growth inhibition. This can be done using various methods, such as:
-
qPCR: Quantify parasite DNA.
-
Immunofluorescence Microscopy: Stain for parasite-specific antigens and count the number of parasites or parasitophorous vacuoles.
-
Luciferase Assay: If using a transgenic parasite expressing a luciferase reporter.[3]
-
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of parasite inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: this compound inhibits Cryptosporidium PI4K, blocking downstream signaling essential for parasite survival.
Caption: A logical workflow for troubleshooting this compound solubility issues for in vitro and in vivo experiments.
References
- 1. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 2. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Treating cryptosporidiosis: A review on drug discovery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of KDU731 for Parasite PI4K
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing KDU731, a potent and selective inhibitor of Cryptosporidium phosphatidylinositol-4-OH kinase (PI4K). Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a pyrazolopyridine-based compound identified as a potent and selective inhibitor of the Cryptosporidium lipid kinase, phosphatidylinositol-4-OH kinase (PI4K).[1][2][3] It is a promising drug candidate for the treatment of cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium.[1][2][4]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an ATP-competitive inhibitor of Cryptosporidium PI4K (CpPI(4)K).[1] This means it binds to the ATP-binding site of the enzyme, preventing the transfer of a phosphate (B84403) group from ATP to its substrate, phosphatidylinositol.[1][3] This inhibition of PI4K activity disrupts essential processes in the parasite, leading to the inhibition of its growth and replication.[1][5]
Q3: How selective is this compound for parasite PI4K over human PI4K?
A3: this compound exhibits a significant selectivity for parasite PI4K. It has been shown to have a greater than 50-fold selectivity window against the human PI(4)K IIIβ homologue.[1] This selectivity is a crucial factor in its favorable safety profile, as it minimizes off-target effects on the host.[1][6]
Q4: Against which Cryptosporidium species is this compound effective?
A4: this compound has demonstrated potent activity against both Cryptosporidium parvum and Cryptosporidium hominis, the two species responsible for the majority of human infections.[1][5]
Q5: What are the demonstrated in vivo effects of this compound?
A5: In preclinical studies, oral administration of this compound has been shown to be highly effective in reducing intestinal parasite load in immunocompromised mouse models of cryptosporidiosis.[1][4] Furthermore, in a neonatal calf model, which closely mimics human clinical disease, this compound treatment led to a rapid resolution of diarrhea and dehydration.[1][4]
Troubleshooting Guide
Issue 1: Inconsistent IC50/EC50 values in in vitro growth inhibition assays.
-
Possible Cause 1: Variability in Host Cell Health. The viability and confluency of the host cell monolayer (e.g., HCT-8 cells) can significantly impact parasite infectivity and growth.
-
Solution: Ensure consistent cell seeding density and monitor cell health and confluency prior to infection. Only use cells within a specific passage number range.
-
-
Possible Cause 2: Oocyst Viability and Excystation Efficiency. The age and storage conditions of C. parvum oocysts can affect their viability and ability to excyst, leading to variable infection rates.
-
Solution: Use freshly sourced and properly stored oocysts. Perform a viability assay (e.g., using propidium (B1200493) iodide staining) and an excystation assay prior to each experiment to ensure consistency.
-
-
Possible Cause 3: Inconsistent Compound Concentration. Errors in serial dilutions or degradation of the compound can lead to inaccurate final concentrations.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. Store the stock solution at the recommended temperature and protect it from light.
-
Issue 2: High background signal in the PI4K enzymatic assay.
-
Possible Cause 1: Contaminating Kinase Activity. The purified recombinant CpPI(4)K enzyme preparation may contain other contaminating kinases.
-
Solution: Verify the purity of the recombinant CpPI(4)K using SDS-PAGE and consider further purification steps if necessary.
-
-
Possible Cause 2: Non-enzymatic ATP hydrolysis. High concentrations of ATP or certain buffer components can lead to non-enzymatic breakdown of ATP, resulting in a false-positive signal in ADP-detecting assays.
-
Solution: Run control reactions without the enzyme to determine the level of non-enzymatic ATP hydrolysis. Optimize the ATP concentration to be within the linear range of the assay.
-
Issue 3: Apparent lack of this compound efficacy in an in vivo model.
-
Possible Cause 1: Poor Compound Formulation and Bioavailability. The formulation of this compound for oral administration can significantly impact its solubility and absorption.
-
Solution: Ensure a proper suspension or solid dispersion formulation is used to maximize systemic exposure.[1] Conduct pharmacokinetic studies to determine the plasma and tissue concentrations of this compound.
-
-
Possible Cause 2: Timing and Dose of Treatment. The timing of treatment initiation and the dosage used may not be optimal for the specific animal model.
-
Solution: Initiate treatment at the peak of infection and test a range of doses to determine the most effective regimen.[1]
-
-
Possible Cause 3: High Parasite Inoculum. An excessively high oocyst inoculum may overwhelm the therapeutic effect of the compound.
-
Solution: Use a standardized and validated oocyst inoculum for infection that has been shown to be responsive to treatment in previous studies.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity and selectivity.
| Parameter | Value | Assay/Model | Reference |
| IC50 for CpPI(4)K | 25 nM | Enzymatic Assay | [1][7] |
| EC50 against C. parvum | 0.1 µM | In vitro growth in HCT-8 cells | [1] |
| CC50 in HepG2 cells | 15.6 µM | Cytotoxicity Assay | [1] |
| Selectivity Index (CC50/EC50) | > 100 | [1] | |
| Selectivity vs. human PI(4)KIIIβ | > 50-fold | Enzymatic Assay | [1] |
Experimental Protocols
1. In Vitro Growth Inhibition Assay of C. parvum
This protocol is based on methods used to assess the efficacy of anti-cryptosporidial compounds in a human ileocecal adenocarcinoma (HCT-8) cell line.
-
Materials:
-
HCT-8 cells
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
-
C. parvum oocysts
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Fluorescently labeled antibody against Cryptosporidium
-
DAPI nuclear stain
-
High-content imaging system
-
-
Procedure:
-
Seed HCT-8 cells in 96-well plates and grow to 80-90% confluency.
-
Prepare serial dilutions of this compound in the growth medium.
-
Excyst C. parvum oocysts by incubation in an acidic solution followed by a basic solution containing taurocholic acid.
-
Remove the growth medium from the HCT-8 cells and add the this compound dilutions.
-
Infect the cells with the excysted sporozoites.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Stain with a fluorescently labeled anti-Cryptosporidium antibody and DAPI.
-
Acquire images using a high-content imaging system and quantify the number of parasites.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
2. CpPI(4)K Enzymatic Assay
This protocol describes a method to measure the enzymatic activity of recombinant C. parvum PI(4)K and the inhibitory effect of this compound.
-
Materials:
-
Purified recombinant CpPI(4)K enzyme
-
PI(4)K substrate (e.g., phosphatidylinositol)
-
ATP
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.5 mM EGTA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the CpPI(4)K enzyme, PI(4)K substrate, and this compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
Visualizations
Caption: Mechanism of action of this compound as an ATP-competitive inhibitor of CpPI(4)K.
Caption: Drug discovery workflow leading to the identification of this compound.
References
- 1. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis – ScienceOpen [scienceopen.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treating cryptosporidiosis: A review on drug discovery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
Assessing KDU731 safety profile in preclinical toxicology studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the preclinical safety profile of KDU731, a novel kinase inhibitor. Below are frequently asked questions and troubleshooting guides to address common issues encountered during in vitro and in vivo toxicology studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro kinase assay shows potent inhibition by this compound, but I'm not observing significant cytotoxicity in my cancer cell line panel. What could be the issue?
A1: This is a common discrepancy between biochemical and cell-based assays. Several factors could be at play:
-
Poor Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cells by efflux pumps like P-glycoprotein (P-gp).
-
Compound Instability: this compound could be unstable in the cell culture medium, degrading before it can exert its effect.
-
Redundant Signaling Pathways: Cancer cells may have redundant signaling pathways that compensate for the inhibition of the target kinase by this compound.
Troubleshooting Steps:
-
Assess Cell Permeability: Perform a cellular uptake assay to quantify the intracellular concentration of this compound.
-
Investigate Efflux Pump Involvement: Co-incubate cells with this compound and a known efflux pump inhibitor. A significant increase in cytotoxicity would suggest that efflux is a contributing factor.
-
Evaluate Compound Stability: Analyze the concentration of this compound in the cell culture medium over time using LC-MS/MS to check for degradation.
-
Pathway Analysis: Use phosphoproteomics or western blotting to assess the phosphorylation status of downstream targets of the inhibited kinase and look for activation of alternative survival pathways.
Q2: I'm observing unexpected cardiotoxicity in my in vivo rodent studies, which was not predicted by my in vitro assays using neonatal rat ventricular myocytes (NRVMs). Why might this be happening?
A2: Disconnects between in vitro cardiotoxicity predictions and in vivo findings are a known challenge in kinase inhibitor development.[1] Potential reasons include:
-
Metabolite-Mediated Toxicity: A metabolite of this compound, formed in vivo, could be the cardiotoxic agent.[2] This metabolite would not be present in your in vitro NRVM assay.
-
Off-Target Effects: this compound or its metabolites might be inhibiting other kinases crucial for cardiomyocyte survival and function in vivo.[1]
-
Hemodynamic Effects: The observed cardiotoxicity could be secondary to hemodynamic changes, such as sustained increases in heart rate or blood pressure, induced by this compound.[3]
-
Study Duration and Model Limitations: Chronic effects or toxicities affecting cardiac function under physiological stress may not be apparent in short-term in vitro models.[4]
Troubleshooting Steps:
-
Metabolite Profiling: Identify the major metabolites of this compound in the plasma of the test species and synthesize them for testing in your in vitro cardiotoxicity assays.
-
Kinase Profiling: Screen this compound and its major metabolites against a broad panel of kinases to identify potential off-target interactions.
-
In Vivo Hemodynamic Monitoring: Incorporate telemetric monitoring of cardiovascular parameters (ECG, blood pressure) in your in vivo studies to correlate functional changes with histopathological findings.[3]
-
Advanced In Vitro Models: Consider using more complex models like human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or engineered heart tissues, which may offer better predictive value.[4]
Q3: What are the common target organs for toxicity with kinase inhibitors based on preclinical studies?
A3: Based on preclinical studies with various kinase inhibitors, including imatinib, common target organs for toxicity include:
-
Cardiovascular System: Manifesting as cardiac hypertrophy, degeneration/necrosis, and fibrosis.[3][5]
-
Liver: Hepatotoxicity is a frequently observed adverse effect.[6]
-
Hematopoietic System: Resulting in cytopenias such as neutropenia, thrombocytopenia, and anemia.[6][7]
-
Gastrointestinal Tract: Can be a site of direct toxicity.[7]
-
Reproductive Organs: Effects on testes and ovaries have been noted.[7]
It is crucial to monitor these organ systems closely during preclinical toxicology studies.
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) |
| K562 | Human Chronic Myeloid Leukemia | MTS | 0.5 |
| A549 | Human Lung Carcinoma | CellTiter-Glo | > 50 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Neutral Red Uptake | 25 |
| NRVM | Neonatal Rat Ventricular Myocytes | LDH Release | 15 |
Table 2: Summary of a 28-Day Repeat-Dose Toxicology Study of this compound in Sprague-Dawley Rats
| Dose Group (mg/kg/day) | Key Findings |
| 0 (Vehicle) | No significant findings |
| 10 | No adverse effects observed (NOAEL) |
| 30 | Mild elevation in liver enzymes (ALT, AST) |
| 100 | Moderate hepatotoxicity, slight decrease in platelet count |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTS
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: In Vivo Repeat-Dose Toxicology Study in Rats
-
Animal Acclimation: Acclimate male and female Sprague-Dawley rats for at least one week before the study begins.
-
Dose Formulation: Prepare a formulation of this compound (e.g., in 0.5% methylcellulose) for oral gavage.
-
Dosing: Administer this compound or vehicle daily for 28 days.
-
Clinical Observations: Record clinical signs, body weight, and food consumption daily.
-
Clinical Pathology: Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, record organ weights, and collect tissues for histopathological examination.
-
Data Interpretation: Analyze all data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect Level (NOAEL).[8]
Mandatory Visualizations
Caption: this compound inhibits a target kinase, blocking downstream signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tyrosine kinase inhibitor (TKI)-induced cardiotoxicity: approaches to narrow the gaps between preclinical safety evaluation and clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imatinib does not induce cardiotoxicity at clinically relevant concentrations in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. youtube.com [youtube.com]
Validation & Comparative
Halofuginone Lactate vs. KDU731: A Comparative Analysis in Preclinical Animal Studies
In the landscape of therapeutics for cryptosporidiosis, a parasitic infection causing severe diarrheal disease, two compounds, halofuginone (B1684669) lactate (B86563) and KDU731, have emerged as significant candidates. While both have demonstrated efficacy in animal models, they operate through distinct mechanisms and present different preclinical profiles. This guide provides a detailed comparison of their performance in animal studies, supported by experimental data and mechanistic insights.
Mechanism of Action
Halofuginone Lactate: This quinazolinone derivative has a dual mechanism of action. As an anti-parasitic agent, it is understood to inhibit prolyl-tRNA synthetase, an enzyme essential for protein synthesis in the parasite.[1] Additionally, halofuginone exhibits potent anti-fibrotic properties by inhibiting the transforming growth factor-beta (TGF-β) signaling pathway.[2] It specifically prevents the phosphorylation of Smad3, a key downstream effector in the TGF-β cascade, thereby reducing collagen synthesis and extracellular matrix deposition.[2][3]
This compound: This pyrazolopyridine compound is a selective inhibitor of the Cryptosporidium phosphatidylinositol-4-OH kinase (PI(4)K).[4][5][6] PI(4)K is a lipid kinase crucial for the parasite's intracellular development and survival. By targeting this enzyme, this compound effectively halts the parasite's life cycle.[7][8]
Efficacy in Animal Models of Cryptosporidiosis
Direct head-to-head animal studies comparing halofuginone lactate and this compound are not available in the reviewed literature. However, individual studies in relevant animal models, primarily neonatal calves and immunocompromised mice, provide valuable insights into their respective efficacies.
Neonatal Calf Studies
Neonatal calves are a well-established clinical model for human cryptosporidiosis.
Halofuginone Lactate: Multiple studies have demonstrated the efficacy of halofuginone lactate in preventing and treating cryptosporidiosis in calves.[9][10][11] It has been shown to reduce oocyst shedding and the severity of diarrhea.[10][11]
This compound: A study in neonatal calves showed that oral treatment with this compound led to a rapid resolution of diarrhea and dehydration.[4][5] Treatment initiated at the peak of infection resulted in a significant reduction in oocyst shedding.[4]
| Parameter | Halofuginone Lactate | This compound |
| Animal Model | Neonatal Calves | Neonatal Calves |
| Dosage | 100 µg/kg body weight, once daily for 7 days[9] | 5 mg/kg body weight, every 12 hours for 7 days[4] |
| Key Findings | Reduction of oocyst excretion and prevention/reduction of diarrhea[9] | Rapid resolution of diarrhea and dehydration, significant reduction in oocyst shedding[4] |
| Reference | European Medicines Agency (2005)[9] | Manjunatha et al. (2017)[4] |
Immunocompromised Mouse Studies
Immunocompromised mouse models are crucial for studying the efficacy of anti-cryptosporidial agents in a host that cannot clear the infection on its own.
Halofuginone Lactate: While extensively studied for fibrosis in mouse models,[3][12] specific data on its efficacy against cryptosporidiosis in immunocompromised mice is less detailed in the provided search results.
This compound: Oral treatment with this compound in interferon-γ knockout mice resulted in a potent reduction in intestinal infection and oocyst shedding.[4][5] Histological analysis confirmed the absence of parasites in the intestines of treated mice.[13]
| Parameter | This compound |
| Animal Model | Interferon-γ knockout mice |
| Dosage | 10 mg/kg body weight, once daily for 7 days[4][13] |
| Key Findings | Potent reduction in intestinal infection and oocyst shedding[4][5] |
| Reference | Manjunatha et al. (2017)[4] |
Experimental Protocols
Neonatal Calf Cryptosporidiosis Model (this compound)
-
Animal Model: Neonatal calves, within 48 hours of birth.[4]
-
Infection: Calves were challenged with 5 × 10⁷ C. parvum oocysts.[4]
-
Treatment: Oral treatment with this compound (5 mg/kg) was initiated every 12 hours for 7 days once calves showed severe diarrhea and oocysts were detected in their feces.[4]
-
Monitoring: Fecal oocyst shedding was enumerated by qPCR, and clinical signs (fecal consistency, dehydration) were evaluated every 12 hours.[4]
Immunocompromised Mouse Cryptosporidiosis Model (this compound)
-
Animal Model: 6- to 8-week-old C57BL/6 interferon-γ knockout mice.[4]
-
Infection: Mice were inoculated with 10,000 oocysts of transgenic C. parvum expressing nanoluciferase.[4]
-
Treatment: this compound was administered orally at 10 mg/kg once daily.[4]
-
Monitoring: Infection was monitored by measuring parasite-derived luciferase activity in the feces.[4] Oocyst shedding was also quantified.[4]
In Vitro Comparative Efficacy and Toxicity
A direct in vitro comparison of halofuginone lactate and this compound against C. parvum has been conducted.
| Compound | IC50 (µM) | IC90 (µM) | Host Cell Viability |
| This compound | 0.1 | Not specified | Minimal toxicity at IC90 and IC99[7][8] |
| Halofuginone Lactate | < 0.1[9] | 4.5[9] | Significant drop in host cell viability at IC99[8] |
This compound displayed a promising profile with low nanomolar activity and negligible toxicity to host cells.[7][8][14] In contrast, while also effective, halofuginone lactate showed a degree of toxicity to host cells at higher concentrations.[8]
Summary and Conclusion
Both halofuginone lactate and this compound demonstrate significant efficacy against Cryptosporidium parvum in preclinical animal models. Halofuginone lactate is an established treatment for cryptosporidiosis in livestock, with a mechanism targeting protein synthesis.[1][9] this compound represents a novel therapeutic approach, selectively targeting a parasite-specific lipid kinase, which translates to high efficacy and a favorable safety profile in animal studies.[4][7][8]
While direct comparative animal studies are lacking, the available data suggests that this compound's high potency and low host cell toxicity make it a very promising candidate for further development for the treatment of human cryptosporidiosis.[4][6][15] Halofuginone's anti-fibrotic properties, however, make it a unique compound with potential applications beyond infectious diseases.[2][3][16] Researchers and drug development professionals should consider these distinct profiles when evaluating these compounds for specific therapeutic applications.
References
- 1. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Effects of Halofuginone Enantiomers on Muscle Fibrosis and Histopathology in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. novartis.com [novartis.com]
- 7. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 8. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ec.europa.eu [ec.europa.eu]
- 10. Utility of halofuginone lactate for the prevention of natural cryptosporidiosis of calves, in the presence of co-infection with rotavirus and Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of halofuginone lactate against Cryptosporidium parvum in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Focusing on fibrosis: halofuginone-induced functional improvement in the mdx mouse model of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treating cryptosporidiosis: A review on drug discovery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Halofuginone: a novel antifibrotic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PI4K Inhibitors for Cryptosporidium
For Researchers, Scientists, and Drug Development Professionals
Cryptosporidium, a leading cause of diarrheal disease, particularly in children and immunocompromised individuals, currently lacks effective therapeutic options.[1][2][3] The parasite's phosphatidylinositol 4-kinase (PI4K) has emerged as a promising drug target, leading to the development of several potent inhibitors. This guide provides a head-to-head comparison of key PI4K inhibitors, supported by experimental data to aid in research and development efforts.
Quantitative Comparison of PI4K Inhibitors
The following table summarizes the in vitro efficacy of various PI4K inhibitors against Cryptosporidium parvum and Cryptosporidium hominis, the two species most commonly associated with human cryptosporidiosis.[1][2] The data is presented as half-maximal effective concentrations (EC50) from cell-based assays and half-maximal inhibitory concentrations (IC50) against the purified C. parvum PI4K (CpPI4K) enzyme.
| Compound | C. parvum EC50 (µM) | C. hominis EC50 (µM) | CpPI4K IC50 (µM) | Reference |
| Pyrazolopyridines | ||||
| KDU731 | 0.107 | 0.130 | 0.025 | [1] |
| KDU691 | 0.096 | 0.082 | 0.017 | [1] |
| EDI048 | ~0.002-0.007 (cellular assay) | Not specified | 0.0052 | [4][5] |
| Imidazopyrazines | ||||
| KDU691 | 0.096 | 0.082 | 0.017 | [1] |
| Other Kinase Inhibitors | ||||
| MMV390048 | 12.792 | 11.85 | >10.000 | [1] |
| BQR695 | 11.837 | 8.565 | >10.000 | [1] |
| Standard of Care | ||||
| Nitazoxanide | 14.286 | >20.000 | >10.000 | [1] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the PI4K signaling pathway in Cryptosporidium and a typical experimental workflow for inhibitor screening.
Caption: PI4K signaling pathway in Cryptosporidium and the inhibitory action of targeted compounds.
Caption: A typical experimental workflow for the evaluation of PI4K inhibitors against Cryptosporidium.
Experimental Protocols
The evaluation of PI4K inhibitors against Cryptosporidium typically involves a combination of in vitro and in vivo assays.
In Vitro Efficacy Assays
-
Host Cell and Parasite Culture : Human ileocecal adenocarcinoma (HCT-8) cells are commonly used as host cells.[6] These cells are seeded in 96-well plates and infected with Cryptosporidium parvum or C. hominis oocysts.[7]
-
Compound Treatment : Following a short incubation period to allow for parasite invasion (typically 3 hours), the compounds of interest are added at various concentrations.[8]
-
Assay Readouts : After a 48-hour incubation period with the compounds, the parasite growth inhibition is measured using one of several methods:
-
High-Content Imaging : This method involves staining the parasites and host cells and using automated microscopy to quantify the number of parasites.
-
Quantitative RT-PCR (qRT-PCR) : This technique measures the levels of parasite-specific 18S rRNA to determine parasite load.[8]
-
Cytopathic Effect (CPE) Assay : This assay indirectly measures parasite growth by quantifying the survival of host cells, as parasite proliferation leads to host cell death.[6]
-
-
Data Analysis : The data from these assays are used to generate dose-response curves and calculate the EC50 values for each compound.
In Vivo Efficacy Models
-
Animal Models : Immunocompromised mouse models, such as interferon-gamma knockout (IFN-γ KO) mice, are frequently used to assess the in vivo efficacy of anti-cryptosporidial compounds.[6] Neonatal calf models are also employed as they closely mimic human clinical cryptosporidiosis.[1][2]
-
Treatment and Monitoring : Infected animals are treated orally with the PI4K inhibitors.[3] The primary endpoint is the reduction in oocyst shedding in the feces, which is quantified by qPCR.[1] A significant reduction in oocyst shedding indicates in vivo efficacy of the compound.[5]
Discussion
The pyrazolopyridine and imidazopyrazine classes of compounds, particularly this compound, KDU691, and the more recent EDI048, have demonstrated potent low nanomolar to sub-micromolar activity against both the Cryptosporidium PI4K enzyme and the parasite itself in cellular assays.[1][5][9] Notably, there is a strong correlation between the inhibition of the CpPI4K enzyme and the anti-cryptosporidial activity in cell culture, suggesting that the parasite's PI4K is indeed the primary target of these compounds.[1]
In contrast, other kinase inhibitors like MMV390048 and BQR695, which are effective against the PI4K of Plasmodium falciparum, show poor activity against Cryptosporidium and its PI4K enzyme.[1] This highlights the potential for developing selective inhibitors that target the parasite's enzyme over the human counterpart.
The standard-of-care drug, nitazoxanide, has limited efficacy, especially in immunocompromised individuals, and shows significantly weaker activity in these in vitro assays compared to the novel PI4K inhibitors.[1][3]
The development of gut-restricted inhibitors like EDI048 represents a promising strategy to maximize therapeutic effect at the site of infection while minimizing systemic exposure and potential side effects.[4][5]
Conclusion
PI4K inhibitors represent a highly promising class of drug candidates for the treatment of cryptosporidiosis. The data presented here indicates that compounds like this compound and EDI048 are significantly more potent than the current standard of care. The established experimental workflows provide a robust framework for the continued discovery and development of novel PI4K inhibitors. Further research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to advance them into clinical development.
References
- 1. scispace.com [scispace.com]
- 2. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating cryptosporidiosis: A review on drug discovery strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryptosporidium PI(4)K inhibitor EDI048 is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryptosporidium PI(4)K inhibitor EDI048 is a gut-restricted parasiticidal agent to treat paediatric enteric cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of potent anti-Cryptosporidium new drug leads by screening traditional Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative RT-PCR assay for high-throughput screening (HTS) of drugs against the growth of Cryptosporidium parvum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
KDU731: A Potent PI(4)K Inhibitor Demonstrates Superior Efficacy Against Cryptosporidium Strains in Preclinical Studies
A comprehensive analysis of the novel anticryptosporidial candidate KDU731 reveals significant potency against both Cryptosporidium parvum and Cryptosporidium hominis, outperforming the current standard of care, nitazoxanide (B1678950), in in vitro assays. This comparison guide provides a detailed overview of the efficacy of this compound, its mechanism of action, and a comparative assessment with other available therapeutic alternatives, supported by experimental data and detailed protocols for researchers in the field of parasitology and drug development.
Cryptosporidiosis, a diarrheal disease caused by the protozoan parasite Cryptosporidium, poses a significant threat to global public health, particularly affecting immunocompromised individuals and young children. The current therapeutic landscape is limited, with nitazoxanide being the only FDA-approved treatment, and it exhibits variable efficacy, especially in the most vulnerable populations. The emergence of this compound, a potent and selective inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), offers a promising new avenue for the treatment of this debilitating infection.[1][2][3][4][5][6][7]
Comparative In Vitro Efficacy
Recent studies have provided a direct comparison of the in vitro efficacy of this compound against C. parvum, alongside existing treatments. This compound demonstrated significantly lower half-maximal inhibitory concentrations (IC50) and 90% inhibitory concentrations (IC90) compared to nitazoxanide, paromomycin (B158545), and halofuginone (B1684669) lactate, indicating superior potency in inhibiting parasite growth.
| Compound | Target Organism | IC50 (nM) | IC90 (nM) | Host Cell Line | Reference |
| This compound | C. parvum | 102 ± 2.28 | 146 ± 2.92 | HCT-8 | [8] |
| Nitazoxanide | C. parvum | 19,860 ± 3.22 | - | HCT-8 | [3] |
| Paromomycin | C. parvum | 52,250 ± 4.28 | - | HCT-8 | [3] |
| Halofuginone Lactate | C. parvum | - | 178 ± 8.39 | HCT-8 | [3] |
| This compound | C. parvum | ~100 | - | HCT-8 | [2] |
| This compound | C. hominis | ~100 | - | HCT-8 | [2] |
| Nitazoxanide | C. parvum | ~10,000 | - | HCT-8 | [2] |
| Nitazoxanide | C. hominis | ~10,000 | - | HCT-8 | [2] |
Mechanism of Action: Targeting a Key Parasite Enzyme
This compound functions by selectively inhibiting the Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), an enzyme crucial for the parasite's intracellular development and replication.[9][10] This targeted approach offers a significant advantage over drugs with less specific mechanisms of action.
In contrast, nitazoxanide is understood to disrupt the parasite's anaerobic energy metabolism, a less specific target that may contribute to its variable efficacy.[11]
Experimental Protocols
The following are summarized protocols for the in vitro evaluation of anticryptosporidial compounds.
In Vitro Cultivation of Cryptosporidium parvum
-
Host Cell Line: Human ileocecal adenocarcinoma cells (HCT-8) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Oocyst Preparation: C. parvum oocysts (e.g., Iowa strain) are treated with 10% bleach on ice for 10 minutes to sterilize the surface, followed by washing with sterile water.
-
Infection: Confluent HCT-8 monolayers in 96-well plates are infected with the prepared oocysts.
-
Compound Addition: Test compounds are dissolved in DMSO and added to the infected cell cultures.
-
Quantification of Parasite Growth: After a 48-hour incubation period, parasite growth is quantified using either fluorescence microscopy (e.g., with a fluorescently labeled antibody against Cryptosporidium) or by quantitative PCR (qPCR) targeting a specific parasite gene (e.g., 18S rRNA). IC50 and IC90 values are then calculated from the dose-response curves.
In Vitro Cultivation of Cryptosporidium hominis
A similar protocol can be adapted for C. hominis, though this species is generally more challenging to culture in vitro.[1][12][13][14] Specialized culture media and host cell lines, such as COLO-680N cells in a hollow fiber cartridge system, may be required for sustained growth.[12]
Drug Discovery and Evaluation Workflow
The preclinical evaluation of novel anticryptosporidial drugs like this compound typically follows a standardized workflow.
In Vivo Efficacy
In addition to its potent in vitro activity, this compound has demonstrated significant efficacy in animal models of cryptosporidiosis.[15] Oral administration of this compound in an immunocompromised mouse model and a neonatal calf model resulted in a substantial reduction in oocyst shedding and resolution of diarrhea.[15] These findings underscore the potential of this compound as a clinical candidate for treating cryptosporidiosis in humans.
Conclusion
The data presented in this guide highlight the promising profile of this compound as a novel anticryptosporidial agent. Its potent and selective inhibition of Cryptosporidium PI(4)K, coupled with its superior in vitro efficacy against both C. parvum and C. hominis compared to current treatments, positions it as a strong candidate for further clinical development. The detailed experimental protocols provided will aid researchers in the continued evaluation of this compound and other novel compounds, with the ultimate goal of developing more effective therapies to combat this significant global health challenge.
References
- 1. Microphysiological gut-on-chip enables extended in vitro development of Cryptosporidium hominis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum [frontiersin.org]
- 5. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Drug repurposing screen reveals FDA-approved inhibitors of human HMG-CoA reductase and isoprenoid synthesis that block Cryptosporidium parvum growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. niaid.nih.gov [niaid.nih.gov]
- 13. DEVELOPING IN VITRO CULTURE SYSTEMS FOR CRYPTOSPORIDIUM HOMINIS CULTIVATION | National Agricultural Library [nal.usda.gov]
- 14. In Vitro Cultivation of Cryptosporidium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
KDU731 Efficacy in Preclinical Models: A Comparative Meta-analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the preclinical efficacy of KDU731, a novel inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), for the treatment of cryptosporidiosis. The performance of this compound is objectively compared with the current standard of care, nitazoxanide, and other anti-cryptosporidial agents such as halofuginone (B1684669) lactate (B86563) and paromomycin (B158545). This analysis is supported by experimental data from various preclinical models.
Executive Summary
Cryptosporidiosis remains a significant cause of diarrheal disease, particularly in immunocompromised individuals and young children, with limited effective treatment options. This compound has emerged as a promising drug candidate, demonstrating potent and selective activity against Cryptosporidium parvum and C. hominis in both in vitro and in vivo models.[1][2] Preclinical studies indicate that this compound offers a superior efficacy and safety profile compared to existing therapies.
Mechanism of Action: Targeting a Key Parasite Enzyme
This compound is a pyrazolopyridine analog that functions as an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[1][3] This lipid kinase is crucial for the parasite's intracellular development and replication. By specifically targeting the parasite's enzyme, this compound exhibits minimal toxicity to host cells, a significant advantage over some other anti-cryptosporidial agents.[3]
References
- 1. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cryptosporidium PI(4)K inhibitor is a drug candidate for cryptosporidiosis – ScienceOpen [scienceopen.com]
- 3. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, this compound, and paromomycin against Cryptosporidium parvum [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
